molecular formula C6H4ClNO B056269 5-Chloronicotinaldehyde CAS No. 113118-82-4

5-Chloronicotinaldehyde

Cat. No.: B056269
CAS No.: 113118-82-4
M. Wt: 141.55 g/mol
InChI Key: BCELHNLIYYAOLV-UHFFFAOYSA-N
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Description

5-Chloronicotinaldehyde is a chemical compound with the molecular formula C6H4ClNO. It is a derivative of nicotinaldehyde and features a chlorine atom substituted at the 5-position of the pyridine ring.

Mechanism of Action

Target of Action

Derivatives of 5-chloronicotinaldehyde have been synthesized and evaluated for their inhibitory effects against mycobacterium, suggesting that the compound may interact with biological targets involved in microbial metabolism.

Mode of Action

Its derivatives have been shown to exhibit anti-microbial activity, indicating that the compound may interact with its targets to disrupt essential biological processes in microbes

Biochemical Pathways

Given its potential anti-microbial activity, it is plausible that the compound may interfere with pathways essential for microbial growth and survival

Result of Action

Its derivatives have demonstrated anti-microbial activity, suggesting that the compound may exert effects at the molecular and cellular levels that inhibit microbial growth

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloronicotinaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 5-chloronicotinic acid is treated with a mixture of phosphorus oxychloride and dimethylformamide to yield this compound . Another method involves the chlorination of nicotinaldehyde using thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The starting material, nicotinaldehyde, is subjected to chlorination using chlorine gas in the presence of a catalyst, such as iron(III) chloride, to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Chloronicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5-chloronicotinic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 5-chloronicotinalcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: 5-Chloronicotinic acid.

    Reduction: 5-Chloronicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloronicotinaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmacologically active agents, including potential drugs for treating various diseases.

    Biochemistry: It is used in the study of enzyme interactions and as a probe for investigating biochemical pathways.

    Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloronicotinaldehyde
  • 6-Chloronicotinaldehyde
  • 5-Bromo-2-chloronicotinaldehyde

Uniqueness

5-Chloronicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-chloronicotinaldehyde and 6-chloronicotinaldehyde, the 5-position substitution affects its reactivity and interaction with biological targets differently .

Properties

IUPAC Name

5-chloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO/c7-6-1-5(4-9)2-8-3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCELHNLIYYAOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560374
Record name 5-Chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113118-82-4
Record name 5-Chloro-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113118-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-pyridine-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The mixture of 3-chloro-5-formyl-2H-pyridine-1-carboxylic acid phenyl ester (2.3 g, 8.8 mmol), sublimed sulfur (0.29 g, 9 mmol) and naphthalene (6 g) was refluxed under an argon atmosphere for 2 h. After the reaction was complete, the mixture was cooled to r.t., dissolved in ethyl ether (30 mL), and extracted with aqueous 10% HCl. The combined acid extracts were washed with ethyl ether (20 mL) and cooled to 0° C. Dichloromethane (30 mL) was added and “pH” of the mixture was adjusted to be basic with 25% aqueous NaOH, and the mixture was extracted with dichloromethane (20 mL). The combined organic phase was washed with brine, dried over K2CO3, filtered, and concentrated to give a brown solid. (0.8 g, 76%).
Name
3-chloro-5-formyl-2H-pyridine-1-carboxylic acid phenyl ester
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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